molecular formula C30H25ClSi2 B11951409 1-Chloro-1,1,2,2,2-pentaphenyldisilane CAS No. 4321-91-9

1-Chloro-1,1,2,2,2-pentaphenyldisilane

Cat. No.: B11951409
CAS No.: 4321-91-9
M. Wt: 477.1 g/mol
InChI Key: VDBGHCQDDVCUKI-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,2-pentaphenyldisilane is a chemical compound with the molecular formula C30H25ClSi2 It is characterized by the presence of a chlorine atom and five phenyl groups attached to a disilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane can be synthesized through various methods. One common approach involves the reaction of chlorosilanes with phenyl lithium reagents. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

ClSi(Ph)3+LiPhPhSi(Ph)2Li+LiCl\text{ClSi(Ph)3} + \text{LiPh} \rightarrow \text{PhSi(Ph)2Li} + \text{LiCl} ClSi(Ph)3+LiPh→PhSi(Ph)2Li+LiCl

This intermediate can then be further reacted with additional chlorosilanes to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

    Oxidation Reactions: The phenyl groups can undergo oxidation under specific conditions to form phenol derivatives.

    Reduction Reactions: The disilane backbone can be reduced to form silane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium alkoxides or amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of alkoxy or amino derivatives.

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of silane derivatives.

Scientific Research Applications

1-Chloro-1,1,2,2,2-pentaphenyldisilane has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2,2,2-pentaphenyldisilane involves its interaction with various molecular targets. The chlorine atom and phenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The disilane backbone provides a flexible framework that can accommodate various functional groups, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

  • 1,1,1,2,2-Pentaphenyldisilane
  • 1-Methyl-1,1,2,2,2-pentaphenyldisilane
  • 1-Butyl-1,1,2,2,2-pentaphenyldisilane

Comparison: 1-Chloro-1,1,2,2,2-pentaphenyldisilane is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom can be readily substituted, making it a versatile intermediate for the synthesis of various derivatives. In contrast, other similar compounds may lack this reactive site, limiting their utility in certain applications.

Conclusion

This compound is a compound of significant interest due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential use in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

4321-91-9

Molecular Formula

C30H25ClSi2

Molecular Weight

477.1 g/mol

IUPAC Name

chloro-diphenyl-triphenylsilylsilane

InChI

InChI=1S/C30H25ClSi2/c31-33(29-22-12-4-13-23-29,30-24-14-5-15-25-30)32(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H

InChI Key

VDBGHCQDDVCUKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl

Origin of Product

United States

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